2-NITROBENZONITRILE-D4
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrobenzonitrile-D4 is a deuterium-labeled derivative of 2-Nitrobenzonitrile. The incorporation of deuterium atoms into the molecular structure makes it a valuable compound in various research applications, particularly in the field of drug development and chemical analysis. The molecular formula of this compound is C7D4N2O2, and it has a molecular weight of 152.14 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzonitrile-D4 typically involves the deuteration of 2-Nitrobenzonitrile. This process can be achieved through various methods, including the use of deuterated reagents and catalysts. One common approach is the catalytic hydrogenation of 2-Nitrobenzonitrile in the presence of deuterium gas, which replaces the hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of specialized equipment and controlled reaction conditions ensures the efficient and high-yield production of the compound. The deuteration process is carefully monitored to achieve the desired level of deuterium incorporation .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Nitrobenzonitrile-D4 undergoes various chemical reactions, including:
Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Reduction: Common reagents include hydrogen gas and metal catalysts like Raney nickel or palladium.
Substitution: Reagents such as alkyl halides or amines can be used in the presence of a base to facilitate nucleophilic substitution.
Major Products:
Wissenschaftliche Forschungsanwendungen
2-Nitrobenzonitrile-D4 is widely used in scientific research due to its labeled nature. Some of its applications include:
Wirkmechanismus
The mechanism of action of 2-Nitrobenzonitrile-D4 is primarily related to its role as a labeled compound. The deuterium atoms in the molecule serve as tracers, allowing researchers to track the compound’s behavior in chemical and biological systems. This helps in understanding the molecular targets and pathways involved in various reactions and processes .
Vergleich Mit ähnlichen Verbindungen
- 2-Nitrobenzonitrile
- 3-Nitrobenzonitrile
- 4-Nitrobenzonitrile
Comparison: 2-Nitrobenzonitrile-D4 is unique due to the presence of deuterium atoms, which distinguishes it from its non-deuterated counterparts. This labeling provides valuable insights into reaction mechanisms and metabolic pathways that are not possible with the non-labeled compounds .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-NITROBENZONITRILE-D4 involves the nitration of 2-NITROBENZONITRILE with deuterated nitric acid.", "Starting Materials": [ "2-NITROBENZONITRILE", "Deuterated nitric acid (DNO3)" ], "Reaction": [ "Add 2-NITROBENZONITRILE to a reaction flask", "Slowly add deuterated nitric acid to the reaction flask while stirring", "Maintain the reaction temperature at 0-5°C for 2-3 hours", "After completion of the reaction, pour the reaction mixture into ice-cold water", "Collect the precipitate by vacuum filtration and wash with water", "Dry the product under vacuum at room temperature", "The resulting product is 2-NITROBENZONITRILE-D4" ] } | |
CAS-Nummer |
1219795-50-2 |
Molekularformel |
C7H4N2O2 |
Molekulargewicht |
152.145 |
IUPAC-Name |
2,3,4,5-tetradeuterio-6-nitrobenzonitrile |
InChI |
InChI=1S/C7H4N2O2/c8-5-6-3-1-2-4-7(6)9(10)11/h1-4H/i1D,2D,3D,4D |
InChI-Schlüssel |
SWBDKCMOLSUXRH-RHQRLBAQSA-N |
SMILES |
C1=CC=C(C(=C1)C#N)[N+](=O)[O-] |
Synonyme |
2-NITROBENZONITRILE-D4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.